![molecular formula C16H15FN6O3S B11166412 N~1~-[4-(aminosulfonyl)phenethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11166412.png)
N~1~-[4-(aminosulfonyl)phenethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N~1~-[4-(aminosulfonyl)phenethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including an aminosulfonyl group, a fluoro substituent, and a tetraazole ring, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(aminosulfonyl)phenethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Aminosulfonyl Intermediate: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the aminosulfonyl group.
Introduction of the Phenethyl Group: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide.
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cyclization reaction involving an azide and a nitrile compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(aminosulfonyl)phenethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N~1~-[4-(aminosulfonyl)phenethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-(aminosulfonyl)phenethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, leading to modulation of their activity. The tetraazole ring, in particular, can mimic phosphate groups, allowing the compound to interfere with phosphorylation-dependent signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[4-(aminosulfonyl)phenethyl]-4-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
- N~1~-[4-(aminosulfonyl)phenethyl]-4-bromo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
- N~1~-[4-(aminosulfonyl)phenethyl]-4-iodo-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Uniqueness
N~1~-[4-(aminosulfonyl)phenethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of the fluoro substituent, which can enhance its metabolic stability and binding affinity compared to its chloro, bromo, and iodo analogs. The fluoro group also imparts distinct electronic properties, influencing the compound’s reactivity and interactions with biological targets.
Biological Activity
N~1~-[4-(aminosulfonyl)phenethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzenesulfonamides and is characterized by the presence of a sulfonamide group, which is known for its pharmacological significance.
- IUPAC Name : 1-(4-methylbenzenesulfonyl)-3-(4-sulfamoylphenyl)urea
- Molecular Formula : C14H15N3O5S2
- Average Molecular Weight : 369.416 g/mol
- Chemical Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Biological Activity
The biological activity of this compound has been explored through various studies, indicating its potential as an antibacterial and enzyme inhibitor.
Antibacterial Activity
Research has shown that compounds containing sulfonamide groups often exhibit significant antibacterial properties. For instance:
- Activity Against Bacteria : In studies involving related sulfonamide compounds, moderate to strong antibacterial activity was observed against strains such as Salmonella typhi and Bacillus subtilis. The effectiveness can be attributed to the ability of the sulfonamide moiety to inhibit bacterial growth by interfering with folic acid synthesis .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated strong inhibitory effects on AChE, which is crucial in the treatment of neurodegenerative diseases .
- Urease Inhibition : Urease inhibitors are significant in treating urinary tract infections and other conditions. Compounds similar to this compound have shown promising results with low IC50 values indicating high potency against urease .
Case Studies
Several studies have explored the biological activities of sulfonamide derivatives similar to this compound:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
7l | AChE Inhibition | 2.14 µM | |
7m | AChE Inhibition | 0.63 µM | |
7n | Urease Inhibition | 6.28 µM | |
7o | Urease Inhibition | 1.13 µM |
These results indicate that modifications in the chemical structure can significantly enhance biological activity.
Properties
Molecular Formula |
C16H15FN6O3S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H15FN6O3S/c17-12-3-6-14(15(9-12)23-10-20-21-22-23)16(24)19-8-7-11-1-4-13(5-2-11)27(18,25)26/h1-6,9-10H,7-8H2,(H,19,24)(H2,18,25,26) |
InChI Key |
NYMOKJIUJZCRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3)S(=O)(=O)N |
Origin of Product |
United States |
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